Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate
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Description
Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
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Mechanism of Action
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine itself is a valuable building block in the synthesis of many pharmaceuticals. They are known to exhibit a broad range of pharmacological activities such as antifungal, antibacterial, and anticancer effects .
Carbamates
The carbamoyl group is a functional group comprised of a carbonyl (a carbon double-bonded to an oxygen) and an amine NH2 group. Carbamates are used in a variety of applications. They are well-known for their insecticidal and fungicidal activity. They are also used in the production of pharmaceuticals where they exhibit a wide range of activities .
Methoxyphenyl compounds
Methoxyphenyl is a functional group consisting of a phenyl ring bound to a methoxy (-O-CH3) group. Compounds containing the methoxyphenyl group can have various biological activities, including acting as enzyme inhibitors or receptor agonists .
Properties
IUPAC Name |
tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-22(2,3)30-21(28)26-14-12-25(13-15-26)19-18(6-5-11-23-19)20(27)24-16-7-9-17(29-4)10-8-16/h5-11H,12-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNZMTHLGIEOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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